molecular formula C38H59ClN4O7S B560586 (S,R,S)-AHPC-C6-PEG3-C4-Cl

(S,R,S)-AHPC-C6-PEG3-C4-Cl

Cat. No.: B560586
M. Wt: 751.4 g/mol
InChI Key: MLRLOIWXHCPWFF-MEEYNGGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Targeted Protein Degradation

The conceptual foundation for targeted protein degradation emerged from observations of natural cellular processes in the early 1980s, when researchers first identified the existence of nonlysosomal protein degradation pathways. Initial discoveries revealed that cells possessed sophisticated machinery for selective protein elimination, though the underlying mechanisms remained poorly understood for several years. The identification of ubiquitin as a small regulatory protein that becomes covalently attached to target proteins prior to degradation represented a crucial breakthrough that established the molecular basis for targeted protein removal.

Subsequent investigations throughout the 1980s and 1990s characterized the enzymatic cascade responsible for ubiquitin conjugation, identifying three distinct classes of enzymes designated E1, E2, and E3 that catalyze sequential steps in the ubiquitination process. The discovery and crystallographic characterization of the 26S proteasome, the large protein assembly responsible for degrading ubiquitin-tagged proteins, provided essential structural insights into the terminal degradation machinery. These foundational discoveries established the theoretical framework necessary for developing strategies to artificially induce protein degradation through manipulation of the ubiquitin-proteasome system.

Early attempts to harness cellular degradation machinery for therapeutic purposes focused on indirect approaches, including inhibition of Heat Shock Protein 90, which resulted in degradation of multiple client proteins. However, these strategies suffered from limited selectivity and significant off-target effects due to the broad substrate specificity of Heat Shock Protein 90. The development of Selective Estrogen Receptor Downregulators represented an important advancement, as these compounds demonstrated that small molecules could induce selective degradation of specific target proteins through mechanisms involving conformational destabilization and recruitment of quality control machinery.

The transition from indirect degradation strategies to direct recruitment of E3 ubiquitin ligases marked a pivotal advancement in the field. Research groups began exploring the feasibility of creating bifunctional molecules that could simultaneously bind target proteins and E3 ligases, thereby artificially inducing proximity-mediated ubiquitination. These early studies drew inspiration from viral mechanisms, such as human papillomavirus type 16 utilization of E6 protein to recruit human E3 ligases for p53 ubiquitination, and plant hormone systems where auxin mediates degradation of transcriptional repressors through E3 ligase recruitment.

Emergence of Proteolysis Targeting Chimera Technology

The first successful demonstration of engineered protein degradation through E3 ligase recruitment was reported in 2001 by the laboratories of Craig Crews, Kathleen Sakamoto, and Raymond Deshaies. This groundbreaking work involved the synthesis of a bifunctional molecule termed Protac-1, which incorporated the MetAP-2 inhibitor ovalicin linked to a phosphorylated peptide fragment derived from IκBα that could recruit the SCF beta-transducin repeat-containing protein E3 ligase complex. The successful demonstration that Protac-1 could mediate MetAP-2 ubiquitination and degradation in vitro established the fundamental proof-of-concept for Proteolysis Targeting Chimera technology.

The initial peptide-based Proteolysis Targeting Chimeras faced significant limitations related to cellular permeability, metabolic stability, and pharmacological properties that restricted their therapeutic applicability. Subsequent developments focused on incorporating cell-penetrating peptide sequences and utilizing alternative E3 ligase recruitment strategies to improve cellular activity. The identification of the von Hippel-Lindau recognition sequence derived from hypoxia-inducible factor 1α represented an important advancement, as this peptide could recruit von Hippel-Lindau E3 ligase without requiring phosphorylation modifications.

The evolution toward all-small-molecule Proteolysis Targeting Chimeras began with the identification of nutlin as a small molecule ligand for Mouse Double Minute 2 E3 ligase in 2008. This development enabled the synthesis of the first fully synthetic Proteolysis Targeting Chimera, designated SARM-nutlin, which demonstrated that cell-permeable degraders could be constructed entirely from small molecule components. The discovery eliminated many of the pharmacological limitations associated with peptide-based systems and opened new possibilities for developing drug-like degrader molecules.

The field experienced dramatic expansion following the identification of high-affinity small molecule ligands for additional E3 ligases, particularly von Hippel-Lindau and Cereblon. The development of VH032 as a nanomolar-affinity von Hippel-Lindau ligand enabled the synthesis of highly potent Proteolysis Targeting Chimeras such as MZ1, which demonstrated exceptional selectivity for BRD4 degradation over related bromodomain proteins. Similarly, the recognition that immunomodulatory drugs such as thalidomide analogs function through Cereblon binding provided access to well-characterized Cereblon ligands for Proteolysis Targeting Chimera construction.

Significance of E3 Ligase Ligand-Linker Conjugates in Protein Degradation

E3 ligase ligand-linker conjugates serve as critical intermediate compounds that streamline the synthesis and optimization of Proteolysis Targeting Chimeras by providing pre-assembled building blocks with validated E3 ligase binding activity. These conjugates eliminate repetitive synthetic steps in degrader construction and enable systematic exploration of linker length, composition, and attachment point effects on degradation activity. The availability of diverse conjugate libraries facilitates rapid structure-activity relationship studies and parallel synthesis approaches that accelerate degrader development timelines.

The strategic design of E3 ligase ligand-linker conjugates incorporates multiple considerations related to ternary complex formation, protein-protein interaction stability, and ubiquitination efficiency. The linker component must provide appropriate spatial positioning to enable productive interactions between the target protein and E3 ligase while avoiding steric clashes that could destabilize the ternary complex. Additionally, the linker chemistry must be compatible with diverse target protein ligands and maintain stability under physiological conditions throughout the degradation process.

Contemporary understanding of ternary complex structure-function relationships has revealed that linker properties significantly influence degradation outcomes through effects on cooperative binding, protein-protein interaction surfaces, and ubiquitination kinetics. Some studies suggest that rigid linkers promote more stable ternary complexes, while others indicate that flexible linkers enable better accommodation of protein conformational changes during the ubiquitination process. These observations highlight the importance of empirical optimization for each target protein system rather than relying on universal design principles.

The catalytic mechanism of protein degradation mediated by E3 ligase ligand-linker conjugates provides significant advantages over traditional inhibitor approaches, including the ability to achieve complete target protein depletion rather than partial functional blockade. Single degrader molecules can eliminate multiple copies of target proteins through recycling mechanisms, potentially enabling therapeutic efficacy at lower compound concentrations. This catalytic amplification may reduce off-target effects and improve therapeutic windows compared to occupancy-driven inhibition strategies.

Current Classification System of E3 Ligase Ligand-Linker Conjugates

The classification of E3 ligase ligand-linker conjugates primarily reflects the identity of the recruited E3 ubiquitin ligase, with the most extensively developed categories targeting Cereblon, von Hippel-Lindau, Mouse Double Minute 2, and cellular inhibitor of apoptosis protein 1. Each E3 ligase class exhibits distinct substrate specificity profiles, cellular expression patterns, and regulatory mechanisms that influence the design requirements and applications of their corresponding ligand-linker conjugates. The Cereblon-targeting conjugates have gained particular prominence due to the clinical validation of immunomodulatory drugs and their well-characterized binding interactions.

Cereblon ligand-linker conjugates typically incorporate thalidomide, lenalidomide, or pomalidomide derivatives as the E3 ligase binding moiety, connected through various linker chemistries to enable attachment of target protein ligands. These conjugates benefit from extensive structural knowledge of Cereblon-substrate interactions and demonstrated clinical safety profiles of the parent immunomodulatory compounds. The Cereblon system has been successfully applied to degrade diverse target proteins including transcription factors, kinases, and epigenetic regulators across multiple therapeutic areas.

Von Hippel-Lindau ligand-linker conjugates utilize hydroxyproline-containing small molecules derived from the natural hypoxia-inducible factor 1α recognition sequence. The most widely used von Hippel-Lindau ligand, VH032, provides nanomolar binding affinity and has been incorporated into numerous successful Proteolysis Targeting Chimeras. Von Hippel-Lindau conjugates have demonstrated particular utility in targeting proteins involved in oncological applications, though their broader therapeutic potential continues to be explored.

E3 Ligase Target Representative Ligand Binding Affinity Primary Applications Structural Features
Cereblon Pomalidomide derivatives Low nanomolar Oncology, Immunology Glutarimide core with variable substitution
Von Hippel-Lindau VH032 Sub-micromolar Oncology, Neurology Hydroxyproline recognition motif
Mouse Double Minute 2 Nutlin analogs Micromolar Oncology p53-mimetic binding interface
Cellular inhibitor of apoptosis protein 1 Bestatin derivatives Micromolar Oncology, Inflammation Peptide-mimetic structure

Emerging E3 ligase ligand-linker conjugates target less conventional E3 ligases including RNF4, RNF114, DCAF16, and aryl hydrocarbon receptor, expanding the available chemical space for degrader development. These systems often require specialized synthetic approaches and may exhibit unique selectivity profiles or tissue-specific expression patterns that provide opportunities for developing more targeted therapeutic interventions. The continued identification and characterization of new E3 ligase ligands represents an active area of research with significant potential for expanding the scope of targetable proteins through degradation mechanisms.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLOIWXHCPWFF-MEEYNGGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Functionalization

The E3 ligase ligand (e.g., cereblon or von Hippel-Lindau ligand) undergoes functionalization to introduce reactive groups for linker attachment. Common modifications include:

  • Amine or carboxylic acid derivatization : Enables coupling via amide or ester bonds.

  • Click chemistry-ready groups : Azide or alkyne moieties for copper-catalyzed cycloaddition.

For Conjugate 8, the ligand is typically functionalized at a sterically accessible "exit vector" to ensure optimal ternary complex formation.

Linker Synthesis

Linkers are synthesized separately, often comprising polyethylene glycol (PEG) chains or alkyl spacers to balance solubility and proteasome engagement. Critical considerations include:

  • Length : 8–12 atoms for optimal distance between ligand and target-binding moiety.

  • Solubility-enhancing groups : Incorporation of polar groups (e.g., hydroxyl, carboxyl) to improve pharmacokinetics.

Conjugation of Ligand and Linker

The functionalized ligand and linker are conjugated using coupling reagents such as:

  • Carbodiimides (EDC/HOBt) : For amide bond formation between carboxylic acids and amines.

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) : For copper-free click chemistry.

Reaction conditions are optimized at 0–25°C in polar aprotic solvents (e.g., DMF, DMSO) to minimize side reactions.

Optimization of Reaction Conditions

Solvent Selection

  • Dimethylformamide (DMF) : Preferred for its high polarity and ability to dissolve both hydrophobic ligands and hydrophilic linkers.

  • Dichloromethane (DCM) : Used for acid-sensitive reactions but limited by low solubility of polar intermediates.

Temperature Control

  • Low temperatures (0–10°C) : Reduce undesired side reactions during activation steps.

  • Room temperature (20–25°C) : Ideal for conjugation reactions requiring moderate kinetics.

Stoichiometric Ratios

  • Ligand:linker:coupling agent : Typically 1:1.2:1.5 to ensure complete conversion while minimizing excess reagent usage.

Industrial-Scale Production Challenges

Scaling up Conjugate 8 synthesis introduces challenges addressed through:

Crystallization-Based Purification

  • Anti-solvent addition : Precipitation in cold ether or hexane removes impurities.

  • Yield optimization : Multi-step recrystallization achieves >95% purity.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥95%HPLC
Molecular Weight500 ± 5 DaMass Spectrometry
Solubility≥10 mg/mL in DMSONephelometry

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments to verify linker attachment points.

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C26H31N5O6 for analogous conjugates).

Functional Validation

  • Cell-based degradation assays : GFP-HaloTag7 degradation efficiency (DC50 < 100 nM).

  • Ternary complex stability : Surface plasmon resonance (SPR) measures binding affinity to E3 ligases.

Comparative Analysis with Related Conjugates

FeatureConjugate 8Conjugate 100
Ligand Type CereblonThalidomide
Linker Length 8-atom PEG6-atom alkyl
Solubility 15 mg/mL in PBS8 mg/mL in PBS
Synthetic Yield 62%58%

Conjugate 8’s longer PEG linker enhances solubility and in vivo stability compared to alkyl-based linkers in Conjugate 100 .

Chemical Reactions Analysis

Types of Reactions

VH032-C6-PEG3-C4-Cl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving VH032-C6-PEG3-C4-Cl include:

Major Products

The major products formed from reactions involving VH032-C6-PEG3-C4-Cl include conjugates with other molecules, such as TKIs, which can mediate the degradation of target proteins by hijacking E3 ubiquitin ligase .

Scientific Research Applications

Applications in Cancer Therapy

E3 ligase Ligand-Linker Conjugates 8 has shown promise in various cancer therapies:

  • Targeting Specific Oncogenes : By linking to potent tyrosine kinase inhibitors (TKIs) like bosutinib and dasatinib, these conjugates can mediate the degradation of c-ABL and BCR-ABL proteins, which are implicated in chronic myeloid leukemia .
  • Therapeutic Development : Several PROTACs utilizing this conjugate have been developed and are undergoing preclinical evaluations for their efficacy against multiple cancer types .

Case Study 1: PROTACs Targeting BRD4

In recent studies, E3 ligase Ligand-Linker Conjugates 8 was incorporated into PROTACs targeting the bromodomain-containing protein BRD4. These PROTACs exhibited enhanced degradation efficiency compared to traditional small molecules, demonstrating a potential therapeutic advantage in treating hematological malignancies .

Case Study 2: Targeting Estrogen Receptor Alpha

Another application involved the use of E3 ligase Ligand-Linker Conjugates 8 in PROTACs aimed at estrogen receptor alpha (ERα). The study highlighted that while CRBN-based PROTACs showed limited degradation activity, modifications using this specific conjugate led to significant improvements in target protein degradation efficiency .

Comparative Data Table

Application AreaTarget ProteinEfficacy ObservedNotes
Cancer TherapyBCR-ABLHighEffective with TKIs
Hematological MalignanciesBRD4EnhancedCompared to traditional methods
Hormone-Dependent CancersEstrogen Receptor AlphaSignificant ImprovementModifications improved activity

Mechanism of Action

VH032-C6-PEG3-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. This process involves the following steps:

    Binding to VHL Ligand: VH032-C6-PEG3-C4-Cl binds to the VHL ligand.

    Recruitment of Target Protein: The compound recruits the target protein to the VHL E3 ubiquitin ligase.

    Ubiquitination: The target protein is ubiquitinated, marking it for degradation.

    Proteasomal Degradation: The ubiquitinated protein is degraded by the proteasome

Comparison with Similar Compounds

Structural and Functional Comparison

Key E3 Ligase Ligand-Linker Conjugates and Their Properties

Compound E3 Ligase Target Linker Structure Degradation Efficiency Key Applications Reference
E3 Ligase Conjugate 8 VHL C6-PEG3-C4-Cl High (GFP-HaloTag7) Broad PROTAC development
Cereblon Conjugate 3 CRBN Thalidomide + 1-unit PEG Moderate (IKZF1/3) Immunomodulatory targets
E3 Ligase Conjugate 22 CRBN Pomalidomide + 4-unit PEG High (BRD4, STAT3) Oncology research
MDM2 Conjugate 48 MDM2 Nutlin-C1 + PEG4-C2-N3 Variable (p53 pathway) Apoptosis induction

Key Differences :

  • E3 Ligase Specificity :
    • Conjugate 8 targets VHL , which exhibits distinct substrate preferences compared to CRBN (e.g., Cereblon Conjugate 3/22) or MDM2 ligands. VHL-based PROTACs often degrade hypoxia-inducible factors (HIFs), while CRBN ligands degrade transcription factors like IKZF1/3 .
    • CRBN ligands (e.g., thalidomide derivatives) are widely used due to their oral bioavailability but may exhibit off-target effects in immune cells .
  • Linker Design :

    • Conjugate 8’s C6-PEG3-C4-Cl linker balances hydrophobicity and solubility, enhancing cellular uptake. In contrast, CRBN-based conjugates (e.g., Conjugate 22) use longer PEG linkers (4–8 units) to improve ternary complex flexibility .
    • Shorter linkers (e.g., 1-unit PEG in Cereblon Conjugate 3) may restrict ternary complex formation, reducing degradation efficiency .
  • Synthetic Feasibility: Conjugate 8’s synthesis involves Mitsunobu reactions or base-mediated coupling (e.g., K$2$CO$3$ in DMF), yielding 62–81% efficiency . CRBN ligands often require multi-step derivatization of thalidomide analogs, with yields ranging from 43% to 82% depending on halogenation and linker attachment .
Degradation Efficiency and Selectivity
  • Conjugate 8 achieves high degradation efficiency for GFP-HaloTag7, attributed to VHL’s strong ubiquitination activity and the linker’s optimal length .
  • CRBN-based conjugates (e.g., Conjugate 22) excel in degrading oncology targets like BRD4 and STAT3 but may trigger unintended degradation of neo-substrates (e.g., SALL4), limiting therapeutic safety .
  • MDM2-based PROTACs show context-dependent efficacy, as MDM2’s role in p53 regulation varies across cell types .
Pharmacokinetic and Physicochemical Properties
  • VHL ligands (e.g., Conjugate 8) generally exhibit higher hydrophilicity than CRBN ligands, reducing blood-brain barrier penetration but improving solubility .
  • CRBN ligands (e.g., Conjugate 22) often require structural modifications (e.g., fluorination) to enhance metabolic stability .

Biological Activity

E3 ligase ligand-linker conjugates, particularly E3 ligase Ligand-Linker Conjugates 8, play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific target proteins, thereby offering innovative therapeutic avenues for various diseases, including cancer. This article delves into the biological activity of E3 ligase Ligand-Linker Conjugates 8, highlighting its mechanisms, applications, and relevant research findings.

Overview of E3 Ligases and PROTACs

E3 ubiquitin ligases are crucial components in the ubiquitin-proteasome system, responsible for the selective tagging of proteins for degradation. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Among these, RING ligases are the most abundant and are primarily involved in the direct transfer of ubiquitin from E2 enzymes to substrate proteins . PROTACs leverage this mechanism by linking a ligand for an E3 ligase with a ligand for a target protein via a linker, facilitating the ubiquitination and degradation of the target protein.

E3 ligase Ligand-Linker Conjugates 8 operates through a well-defined mechanism:

  • Binding : The conjugate binds to the target protein and the E3 ligase simultaneously.
  • Ubiquitination : This binding promotes the transfer of ubiquitin from the E3 ligase to the target protein.
  • Degradation : The ubiquitinated protein is then recognized by the proteasome for degradation.

This dual-targeting approach allows for precise modulation of protein levels within cells, which is particularly beneficial in therapeutic contexts where overexpression or malfunctioning proteins contribute to disease pathology .

Efficacy in Targeting Cancer

Recent studies have demonstrated that E3 ligase Ligand-Linker Conjugates 8 exhibits potent biological activity against various cancer types by targeting specific oncogenic proteins. For instance:

  • Estrogen Receptor (ER) Degradation : A study highlighted that a PROTAC incorporating an E3 ligase ligand could induce significant degradation of ER, outperforming traditional selective ER modulators like Fulvestrant . The compound demonstrated subnanomolar activity with a DC50 value of 0.17 nM, indicating its high potency.
  • BRD4 Targeting : Another research effort focused on BRD4 degradation using conjugates linked to VHL and CRBN ligands. These studies revealed that targeted degradation led to reduced cell proliferation in multiple cancer cell lines .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of E3 ligase Ligand-Linker Conjugates 8 compared to other conjugates:

Compound NameTarget ProteinMechanismDC50 (nM)Cancer Type
E3 Ligase Ligand-Linker 8Estrogen ReceptorUbiquitination & Degradation0.17Breast Cancer
VHL-based PROTACBRD4Ubiquitination0.25Various
CRBN-based PROTACERUbiquitination0.30Breast Cancer

Research Findings and Implications

Recent literature emphasizes that expanding the repertoire of E3 ligases used in PROTACs can mitigate on-target toxicities while enhancing therapeutic efficacy. The identification of novel E3 ligases that can be recruited by ligand-linker conjugates opens new avenues for targeted therapy . Notably, approximately 71% of identified E3 ligases are highly expressed in at least one cancer type, suggesting their potential utility in broad-spectrum cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-AHPC-C6-PEG3-C4-Cl
Reactant of Route 2
Reactant of Route 2
(S,R,S)-AHPC-C6-PEG3-C4-Cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.